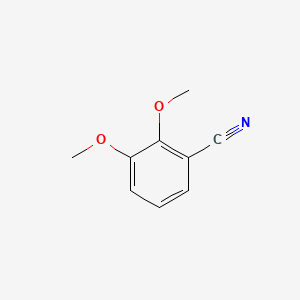

2,3-Dimethoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXGBNHUNHWYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205089 | |

| Record name | Benzonitrile, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-62-3 | |

| Record name | 2,3-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5653-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TE317GHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxybenzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethoxybenzonitrile (CAS No: 5653-62-3), a pivotal chemical intermediate in the synthesis of specialized pharmaceuticals and fine chemicals. This document details the compound's physicochemical properties, spectral characteristics, and provides an in-depth, field-proven protocol for its synthesis from 2,3-dimethoxybenzoic acid. Furthermore, we explore its chemical reactivity, focusing on transformations of the nitrile moiety and electrophilic substitutions on the aromatic ring. The guide culminates in a discussion of its critical application as a precursor to 2,3-dihydroxybenzonitrile, a key building block for the development of Desferrithiocin analogues, a class of orally active iron chelators. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as o-veratronitrile, is a disubstituted aromatic nitrile. The strategic placement of the two methoxy groups adjacent to the nitrile function imparts specific reactivity and physical characteristics to the molecule. Its unique electronic and steric properties make it a valuable precursor in multi-step organic syntheses.

The definitive Chemical Abstracts Service (CAS) number for this compound is 5653-62-3 .[1][2] It is crucial to distinguish it from its isomer, 3,4-dimethoxybenzonitrile (veratronitrile), which is assigned CAS number 2024-83-1.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5653-62-3 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Veratronitrile, 3-Cyanoveratrole | [1] |

| Appearance | White to almost white crystalline solid or powder | [2] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | ~265 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water; Soluble in methanol and other organic solvents | [3] |

| Density | ~1.12 g/cm³ | [4] |

Spectral Characteristics

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and quality control.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, strong absorption band characteristic of the nitrile (C≡N) triple bond stretch. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹ .[5] This peak's position is slightly lower than that of aliphatic nitriles due to conjugation with the aromatic ring. Additional bands corresponding to aromatic C-H stretching appear above 3000 cm⁻¹, C=C ring stretching at ~1585 cm⁻¹, and C-O stretching from the methoxy groups.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically between δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. Two distinct singlets, each integrating to three protons, will be observed for the two non-equivalent methoxy groups (-OCH₃).

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. Key signals include the nitrile carbon (C≡N) at approximately δ 117-119 ppm, two signals for the methoxy carbons around δ 55-61 ppm, and six signals for the aromatic carbons, two of which are quaternary and directly attached to the methoxy groups.[7][8]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed at m/z 163. A significant fragment ion is typically seen at m/z 148, corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]

Synthesis Methodology

While several synthetic routes to this compound exist, a reliable and scalable method involves the conversion of 2,3-dimethoxybenzoic acid. This multi-step, one-pot process proceeds through the formation of an acid halide and an amide intermediate, followed by dehydration to yield the target nitrile. This approach avoids the isolation of intermediates, thereby improving process efficiency.[9]

The precursor, 2,3-dimethoxybenzaldehyde, can be prepared from o-bromophenol through a formylation reaction followed by a one-pot methoxylation and etherification.[10] The aldehyde is then readily oxidized to the corresponding benzoic acid.

Caption: Synthesis workflow from benzoic acid to nitrile.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol, adapted from patent literature, employs common and robust chemical transformations.[9][11] The conversion of a carboxylic acid to a nitrile via an amide is a classic synthetic sequence. The use of thionyl chloride ensures efficient formation of the highly reactive acid chloride. Quenching this intermediate in aqueous ammonia provides the stable amide. The final dehydration step is driven by a powerful dehydrating agent, phosphorus oxychloride, at elevated temperatures to ensure complete conversion. Each step can be monitored by thin-layer chromatography (TLC) to validate the conversion before proceeding.

Step 1: Formation of 2,3-Dimethoxybenzamide

-

To a stirred solution of 2,3-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of acid), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

-

At room temperature (25-30 °C), slowly add thionyl chloride (2.0 eq) to the mixture.

-

Stir the reaction for 2-3 hours until the conversion to the acid chloride is complete (monitor by TLC or disappearance of starting material).

-

In a separate vessel, prepare a super-cooled solution of aqueous ammonia (~25-30%) and cool it to 0-5 °C in an ice bath.

-

Carefully and slowly add the reaction mixture containing the acid chloride into the cold ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Stir the resulting mixture for 60 minutes at 0-5 °C.

-

Separate the organic (DCM) layer. The aqueous layer can be extracted with additional DCM.

-

Combine the organic layers and concentrate under reduced pressure to obtain crude 2,3-dimethoxybenzamide, typically as an oily residue.

Step 2: Dehydration to this compound

-

Dissolve the crude 2,3-dimethoxybenzamide from Step 1 in toluene (~5 mL per gram of starting acid).

-

To this solution, add phosphorus oxychloride (POCl₃, ~1.7 eq).

-

Heat the reaction mixture to 75-80 °C and maintain this temperature for 1-2 hours, monitoring for the completion of the reaction by TLC.

-

Upon completion, cool the reaction mass to room temperature (25-30 °C).

-

Carefully quench the reaction by slowly adding the mixture to cold water (~10 mL per gram of starting acid) at 0-5 °C with vigorous stirring.

-

Separate the organic (toluene) layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the reactivity of both the nitrile group and the activated aromatic ring.

Reactions of the Nitrile Group

-

Reduction to Amine: The nitrile group can be reduced to a primary amine (2,3-dimethoxybenzylamine). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Nickel). The resulting benzylamine is a valuable synthon for various pharmaceutical targets.

-

Hydrolysis to Amide and Carboxylic Acid: The nitrile can undergo partial hydrolysis to form 2,3-dimethoxybenzamide under controlled acidic or basic conditions.[12] More vigorous hydrolysis, typically with strong acid or base at elevated temperatures, will lead to the formation of 2,3-dimethoxybenzoic acid.

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution: The two methoxy groups are strong activating, ortho, para-directing groups.[13] In this specific substitution pattern, the C4 and C6 positions are activated. The C4 position is para to the C1-nitrile substituent and ortho to the C3-methoxy group. The C6 position is ortho to the C1-nitrile and C2-methoxy groups. The steric hindrance from the C2-methoxy group may influence the regioselectivity, often favoring substitution at the C4 position.

-

Demethylation to Dihydroxybenzonitrile: A synthetically crucial reaction is the demethylation of the methoxy groups to yield 2,3-dihydroxybenzonitrile . This is often accomplished using strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃).[14] This product is a key intermediate for iron-chelating agents.

Caption: Key transformations of this compound.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound in drug development lies in its role as a precursor to more complex molecules, rather than possessing intrinsic biological activity itself.

Precursor for Desferrithiocin (DFT) Analogues

The most significant application is its conversion to 2,3-dihydroxybenzonitrile. This catechol-containing nitrile is a critical starting material for the synthesis of Desferrithiocin (DFT) analogues .[12][14] DFT is a natural siderophore with potent and orally effective iron-chelating properties. However, its clinical use is hampered by severe nephrotoxicity.[15]

Extensive structure-activity relationship (SAR) studies have focused on creating synthetic analogues of DFT that retain high iron clearing efficiency (ICE) while exhibiting a greatly reduced toxicity profile.[15][16] By starting with 2,3-dihydroxybenzonitrile (derived from this compound), medicinal chemists can construct the 2-(dihydroxyphenyl)-thiazoline core structure that is essential for iron chelation in this class of compounds. Modifications, such as the introduction of polyether side chains onto the catechol ring, have led to the development of less toxic and clinically promising iron chelators for treating iron overload diseases like thalassemia.[14]

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[2] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact or ingestion, seek immediate medical attention.

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and reactivity. Its synthesis is achievable through robust, scalable methods, and its true value is realized in its role as a versatile building block. The facile conversion of its methoxy groups to a catechol moiety makes it an indispensable precursor for the synthesis of advanced pharmaceutical agents, particularly in the development of safer and more effective oral iron chelators based on the desferrithiocin scaffold. This guide provides the foundational technical knowledge for scientists to effectively utilize this compound in their research and development endeavors.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. RSC Publishing. [Link]

-

Angene Chemical. (n.d.). This compound | 5653-62-3. Angene Chemical. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21862, this compound. PubChem. [Link]

- Reddy, B. et al. (2015). Improved process for preparation of 2,3-dihydroxy benzonitrile.

-

Bergeron, R. J., et al. (2011). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 54(23), 8089–8100. [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy by Functional Group. Chem LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Absorption Table. University of Colorado Boulder. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzonitrile. PubChem. [Link]

-

Bergeron, R. J., et al. (2006). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 49(10), 2871–2884. [Link]

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Chem LibreTexts. [Link]

-

Bergeron, R. J., et al. (1993). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 36(13), 1802–1809. [Link]

-

OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

precisionFDA. (n.d.). VILANTEROL. precisionFDA. [Link]

- Bergeron, R. J. (1993). Method for synthesis of desferrioxamine B, analogs and homologs thereof. U.S.

- Reddy, B. et al. (2016). Process for preparation of 2,3-dihydroxy benzonitrile. U.S.

-

Veeprho. (n.d.). Vilanterol Aldehyde Impurity (Free Base). Veeprho. [Link]

-

ResearchGate. (n.d.). The synthesis route of the title compound. ResearchGate. [Link]

-

NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. NIST Chemistry WebBook. [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(5), 1035–1043. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Li, J. et al. (2014). Preparation method of 2,3-dimethoxy benzaldehyde.

-

UCLA. (n.d.). Tables For Organic Structure Analysis. UCLA Chemistry. [Link]

-

Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Patsnap. [Link]

-

Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition). [Link]

Sources

- 1. This compound | C9H9NO2 | CID 21862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-ジメトキシベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 2024-83-1 [m.chemicalbook.com]

- 4. users.wfu.edu [users.wfu.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. rsc.org [rsc.org]

- 8. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 11. veeprho.com [veeprho.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Desazadesmethyldesferrithiocin analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dimethoxybenzonitrile molecular structure and weight

An In-depth Technical Guide to the Molecular Structure and Weight of 2,3-Dimethoxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's molecular structure, explores the influence of its functional groups, and provides precise data on its molecular weight and elemental composition. The guide integrates theoretical knowledge with practical considerations for compound identification and validation, upholding the principles of scientific integrity and expertise.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitrile and two methoxy groups. Establishing a clear chemical identity is the foundational step in any research or development endeavor, ensuring accuracy and reproducibility. The compound is systematically named following IUPAC conventions, but is also known by several synonyms in commercial and laboratory settings.[1][2] One common synonym, o-Veratronitrile, highlights its relationship to o-veratraldehyde.[1][2][3]

The definitive identifiers for this compound are summarized in the table below. The CAS (Chemical Abstracts Service) number, in particular, serves as a unique and unambiguous identifier across different databases and suppliers.[1][4]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5653-62-3 | PubChem[1], Sigma-Aldrich |

| Molecular Formula | C₉H₉NO₂ | PubChem[1], Santa Cruz Biotechnology[4] |

| Synonyms | o-Veratronitrile, 3-Cyanoveratrole | PubChem[1], Cheméo[3] |

| InChI Key | LBXGBNHUNHWYRM-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

| SMILES | COC1=CC=CC(=C1OC)C#N | PubChem[1] |

Molecular Structure Elucidation

The chemical behavior, reactivity, and potential applications of this compound are directly governed by its molecular architecture. The structure consists of a planar benzene ring, which provides a stable aromatic core. This core is functionalized with three substituent groups whose positions and electronic properties are critical to the molecule's overall character.

Core Aromatic System and Substituents

The foundational structure is a benzonitrile unit, which is a benzene ring where one hydrogen atom is replaced by a cyano or nitrile group (-C≡N). In addition, two methoxy groups (-OCH₃) are attached to the benzene ring at positions 2 and 3, relative to the nitrile group at position 1.

-

Benzene Ring: A six-carbon aromatic ring providing the molecular backbone.

-

Nitrile Group (-C≡N): Attached to carbon-1, this group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond.

-

Methoxy Groups (-OCH₃): Attached to carbons 2 and 3. The oxygen atoms, through their lone pairs, act as strong electron-donating groups via the resonance effect, influencing the electron density of the aromatic ring.

The interplay between the electron-withdrawing nitrile group and the electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, which dictates its reactivity in electrophilic and nucleophilic substitution reactions.

Visualization of Molecular Structure

A 2D representation of the molecular structure provides a clear view of the atomic connectivity and substituent placement. The following diagram, generated using the DOT language, illustrates the structure of this compound.

Caption: Standard workflow for the validation of chemical identity and purity.

Causality in Experimental Choices:

-

Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight. The observation of a molecular ion peak corresponding to 163.17 (or its adducts) provides direct evidence for the compound's mass. [1]* Infrared (IR) Spectroscopy: This method is used to verify the presence of key functional groups. For this compound, one would expect to see a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch, as well as C-O stretching bands for the methoxy groups. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the carbon-hydrogen framework, the number of unique protons and carbons, and their chemical environments, thus validating the precise arrangement of substituents on the aromatic ring.

Conclusion

This compound is a well-defined aromatic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Its structure, featuring an electron-withdrawing nitrile group and two electron-donating methoxy groups in a specific ortho/meta arrangement, imparts distinct chemical properties that are leveraged in organic synthesis. The rigorous validation of its structure and purity through a combination of spectroscopic and physical methods is a critical prerequisite for its application in research and development, ensuring both reliability and reproducibility of results.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Chemical Properties of Benzonitrile, 2,3-dimethoxy- (CAS 5653-62-3) Source: Cheméo URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: Benzonitrile, 2,3-dimethoxy- Source: NIST Chemistry WebBook URL: [Link]

-

Title: this compound (C9H9NO2) Source: PubChemLite URL: [Link]

Sources

The Solubility Profile of 2,3-Dimethoxybenzonitrile: A Technical Guide for Researchers

Introduction: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth technical exploration of the solubility of 2,3-Dimethoxybenzonitrile, a key intermediate in the synthesis of various biologically active molecules.

While precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature, this guide will equip the reader with a robust framework for understanding, predicting, and experimentally determining its solubility. By integrating theoretical principles with practical methodologies, this document serves as a comprehensive resource for scientists working with this versatile compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential for predicting its solubility behavior. The presence of both polar (nitrile and methoxy groups) and non-polar (benzene ring) functionalities in this compound suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Melting Point | 43-46 °C (literature) or 68-70 °C (literature) | |

| Boiling Point | ~265 °C (literature) | |

| Appearance | White to off-white crystalline powder | |

| Water Solubility | Insoluble | |

| Methanol Solubility | Soluble |

Note: The discrepancy in the reported melting point may be due to different crystalline polymorphs or measurement conditions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is based on the principle that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The molecular structure of this compound features:

-

A non-polar benzene ring , which contributes to its solubility in non-polar solvents through London dispersion forces.

-

A polar nitrile group (-C≡N) , which has a strong dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Two methoxy groups (-OCH₃) , which are also polar and can act as hydrogen bond acceptors, further influencing its interaction with protic solvents.

The parent compound, benzonitrile, is very soluble in acetone and benzene, miscible with diethyl ether and ethanol, and soluble in carbon tetrachloride. It is only slightly soluble in water. The addition of two methoxy groups to the benzene ring in this compound increases its polarity and potential for hydrogen bonding compared to benzonitrile, which will influence its solubility profile.

Predicted Qualitative Solubility Profile

Based on the theoretical principles and the known solubility of benzonitrile, a qualitative solubility profile for this compound can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. The methoxy and nitrile groups can act as hydrogen bond acceptors, and the overall polarity is compatible with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Expected to be soluble. The strong dipole of the nitrile group and the polarity of the methoxy groups will interact favorably with the dipoles of these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Expected to have lower solubility compared to polar solvents. While the benzene ring contributes to some solubility in non-polar solvents, the polar functional groups will limit its miscibility.

-

Chlorinated Solvents (e.g., Dichloromethane): Expected to have moderate to good solubility due to a balance of polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sampling and Dilution:

-

After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is paramount for reliable solubility data.

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection at an appropriate wavelength would be effective for separating and quantifying this compound.

-

UV-Visible Spectroscopy: This method is simpler and faster than HPLC but is less specific. It is suitable if this compound is the only component in the solution that absorbs at the chosen wavelength. A wavelength of maximum absorbance (λmax) for this compound should be determined and used for quantification.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a significant role. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

Caption: Factors influencing the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is currently limited, this guide provides the necessary theoretical and practical framework for researchers to understand, predict, and determine this crucial parameter. By leveraging the principles of intermolecular forces and employing the detailed experimental protocol provided, scientists can generate the reliable solubility data required to advance their research and development efforts. The interplay of the non-polar aromatic ring with the polar nitrile and methoxy functional groups results in a nuanced solubility profile that can be effectively navigated with the knowledge presented herein.

References

-

Solubility of Things. Benzonitrile. [Link]

-

Ataman Kimya. BENZONITRILE. [Link]

-

Chemical Entities of Biological Interest (ChEBI). benzonitrile. [Link]

-

ChemBK. This compound. [Link]

-

Ataman Kimya. BENZONITRILE. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 2,3-dimethoxy- (CAS 5653-62-3). [Link]

-

NIST WebBook. Benzonitrile, 2,3-dimethoxy-. [Link]

-

National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Experiment-based Abraham model solute descriptors for 2,3-dimethoxybenzoic acid from measured solubility data. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

PubChem. 2,3-Dimethoxybenzaldehyde. [Link]

Infrared (IR) Spectrum Analysis of 2,3-Dimethoxybenzonitrile: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Dimethoxybenzonitrile (C₉H₉NO₂), a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our goal is not merely to present data but to illuminate the causal relationships between molecular structure and vibrational spectroscopy, enabling robust compound identification and quality control. This document is structured to guide you from foundational principles and experimental design to detailed spectral interpretation, ensuring scientific integrity at every step.

Foundational Principles: Correlating Molecular Structure with Vibrational Modes

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength, the mass of the atoms involved, and the overall molecular environment. For this compound, three primary functional groups dictate its IR spectrum: the nitrile group (C≡N), the two methoxy groups (aryl-O-CH₃), and the substituted aromatic ring.

-

Nitrile Group (C≡N): The carbon-nitrogen triple bond is a strong bond involving atoms of similar mass. This results in a sharp, intense absorption band in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[3] For aromatic nitriles, conjugation with the benzene ring slightly weakens the triple bond, causing the frequency to appear lower than in saturated nitriles.[4] The high intensity is due to the large change in dipole moment during the stretching vibration.[4]

-

Aryl Ether Groups (Ar-O-CH₃): Ethers exhibit characteristic C-O stretching vibrations. In aryl alkyl ethers like this compound, two distinct, strong bands are expected due to asymmetric and symmetric stretching of the C-O-C bond system. The asymmetric stretch typically appears at a higher wavenumber (around 1250 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1040 cm⁻¹).[5][6]

-

Substituted Aromatic Ring: The benzene ring has several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹.[7] In-plane C=C stretching vibrations of the ring typically produce a series of bands in the 1400-1620 cm⁻¹ region.[4] Additionally, out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide clues about the substitution pattern on the ring.

Experimental Workflow: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on proper sample preparation and the choice of analytical technique.[1][8] For a solid compound like this compound, two methods are prevalent: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

Workflow for IR Spectrum Acquisition

Caption: General workflow for acquiring the IR spectrum of a solid sample.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR

ATR is often the method of choice due to its minimal sample preparation and speed.[9][10] It is ideal for routine identification and quality control.

Causality: This technique works by passing an IR beam through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a shallow depth into the sample placed in tight contact with the crystal surface.[10] This interaction provides the absorption spectrum. Good contact is critical; otherwise, peak intensities will be weak and the spectrum non-reproducible.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal surface is immaculately clean. Wipe gently with a soft tissue dampened with isopropyl alcohol or another suitable solvent and allow it to dry completely.

-

Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum.[9]

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[8][11]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Insufficient pressure is a common source of poor-quality data.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The analysis is rapid, usually taking less than a minute.

-

Cleaning: After analysis, retract the pressure arm, and clean the sample off the crystal surface thoroughly.

Protocol 2: Potassium Bromide (KBr) Pellet Transmission

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[12][13] It can yield very high-quality spectra but is more labor-intensive.

Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering (the Christiansen effect), which can cause distorted, broad peaks.[13] KBr is used because it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when properly prepared. The sample must be anhydrous, as water has strong IR absorptions that can obscure the spectrum.

Step-by-Step Methodology:

-

Gather Materials: Use spectroscopy-grade, dry potassium bromide (KBr). It is highly hygroscopic and should be stored in a desiccator or drying oven. You will also need an agate mortar and pestle and a pellet press.

-

Grind Sample: Place approximately 1-2 mg of this compound into the agate mortar and grind it to a very fine, consistent powder.[8]

-

Mix with KBr: Add 100-200 mg of dry KBr to the mortar. Mix gently with the sample at first, then grind the mixture thoroughly for several minutes to ensure the sample is homogeneously dispersed within the KBr matrix.[8]

-

Press the Pellet: Transfer the powder mixture to the collar of a pellet press. Place it in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

-

Inspect Pellet: Carefully remove the pellet from the press. A good pellet should be clear and translucent. Cloudiness or opaqueness indicates insufficient grinding, trapped moisture, or inadequate pressure, which will compromise spectral quality.

-

Analyze: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum. A background scan of the empty sample compartment should be performed beforehand.

Detailed Spectral Interpretation

The IR spectrum of this compound provides a unique fingerprint based on its constituent functional groups. The following table summarizes the expected key absorptions.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Substituted Benzene | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 3000 - 2850 | Medium |

| C≡N Stretch | Aromatic Nitrile | 2240 - 2220 | Strong, Sharp |

| C=C Stretch (In-ring) | Aromatic Ring | ~1600, ~1580, ~1470, ~1440 | Medium to Strong |

| C-O-C Asymmetric Stretch | Aryl Alkyl Ether | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | Aryl Alkyl Ether | 1075 - 1020 | Strong |

| C-H Out-of-Plane Bending | Substituted Benzene | 900 - 675 | Medium to Strong |

Note: The exact positions can vary slightly based on the sample phase (solid vs. liquid) and experimental conditions.

Key Spectral Features of this compound

Caption: Correlation of functional groups in this compound to their primary IR spectral regions.

Analysis Breakdown:

-

Diagnostic Nitrile Peak: The most unambiguous feature is the sharp, strong absorption peak expected between 2240 and 2220 cm⁻¹.[4] Its presence is a definitive indicator of the nitrile functional group. Its intensity and sharp profile make it stand out clearly from other vibrations.

-

Aromatic C-H and Aliphatic C-H Stretches: Look for a cluster of weaker bands just above 3000 cm⁻¹ corresponding to the C-H bonds on the aromatic ring. Immediately to the right, below 3000 cm⁻¹, bands corresponding to the symmetric and asymmetric C-H stretching of the two methyl groups (-CH₃) will be present.

-

The "Fingerprint" Region (< 1600 cm⁻¹):

-

Aryl Ether Stretches: Two very strong and characteristic bands confirm the presence of the methoxy groups attached to the aromatic ring. The asymmetric C-O-C stretch around 1250 cm⁻¹ and the symmetric C-O-C stretch around 1040 cm⁻¹ are key identifiers.[14][15]

-

Aromatic Ring Vibrations: A series of sharp to medium absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are due to the C=C bond stretching within the benzene ring. These, along with the C-H out-of-plane bending bands at lower frequencies, are characteristic of the substituted aromatic system.

-

Conclusion and Best Practices for Trustworthy Analysis

The FTIR spectrum of this compound is defined by three unmistakable features: the sharp C≡N stretch around 2230 cm⁻¹, the pair of strong C-O-C aryl ether stretches at approximately 1250 cm⁻¹ and 1040 cm⁻¹, and the pattern of absorptions for a substituted benzene ring. These features collectively provide a robust fingerprint for compound confirmation.

To ensure the highest level of scientific integrity (E-E-A-T):

-

Always Run a Background: Never skip the background scan. It is essential for removing atmospheric interference and ensuring data accuracy.[9]

-

Validate Sample Purity: Be aware that impurities (e.g., residual solvents, starting materials) will introduce extraneous peaks. Correlate the IR spectrum with other analytical data (e.g., NMR, LC-MS) for absolute certainty.

-

Avoid ATR Saturation: When using ATR, excessively strong absorptions can lead to peak flattening or "saturation." If this occurs, reduce the pressure or ensure the sample is not too thick.

-

Maintain Dryness (KBr): Moisture is the primary adversary in the KBr pellet technique. Always use desiccated KBr and minimize the sample's exposure to ambient air to prevent broad O-H bands from obscuring the spectrum.[1]

-

Consult Reference Spectra: Whenever possible, compare your experimentally obtained spectrum with a validated reference spectrum from an authoritative database such as the NIST Chemistry WebBook or other commercial libraries.[16][17]

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently use FTIR spectroscopy for the reliable identification and characterization of this compound.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

Kokonin, V., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

Wilson, H., & Bloor, J. E. (1965). The infrared spectra of some para-substituted benzonitriles. Semantic Scholar. Retrieved from [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Corcelli, S. A. (2015, August 10). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Wiley Online Library. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

Boxer, S. G., et al. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PubMed Central. Retrieved from [Link]

-

Bagchi, S. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. ACS Publications. Retrieved from [Link]

-

Cami, J., et al. (2023, November 7). Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. PubMed Central. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethylbenzonitrile. NIST WebBook. Retrieved from [Link]

-

IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

-

MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dimethoxybenzonitrile. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethoxybenzyl alcohol. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO2). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

Sources

- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Benzonitrile, 2,3-dimethoxy- [webbook.nist.gov]

- 17. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]

An In-Depth Technical Guide to the Proton NMR of 2,3-Dimethoxybenzonitrile

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,3-dimethoxybenzonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed spectral features, offers a detailed experimental protocol for acquiring high-resolution data, and presents a thorough interpretation of the spectrum.

Introduction: The Structural Significance of this compound

This compound, a disubstituted aromatic compound, presents an interesting case for ¹H NMR analysis due to the electronic effects of its substituents on the aromatic ring. The nitrile group acts as an electron-withdrawing group, while the two methoxy groups are electron-donating. Their ortho and meta positions relative to each other and to the nitrile group create a distinct electronic environment for each of the aromatic protons, leading to a well-resolved and informative spectrum. Understanding the nuances of this spectrum is key to confirming the compound's identity and purity.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the methoxy group protons. The chemical shift of these protons is primarily influenced by the electron density around them. Electron-donating groups, like the methoxy groups, increase the electron density and shield the nearby protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups, such as the nitrile group, decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield)[1].

The aromatic region of the spectrum is of particular interest. The three aromatic protons are chemically non-equivalent and will exhibit spin-spin coupling with their neighbors. This coupling results in the splitting of signals into multiplets, with the magnitude of the splitting, known as the coupling constant (J), providing valuable information about the relative positions of the protons on the ring. Typically, ortho-coupling (between protons on adjacent carbons) is the strongest (around 7-10 Hz), followed by meta-coupling (between protons separated by one carbon, ~2-3 Hz), and para-coupling (between protons opposite each other, ~0-1 Hz) is often not resolved[2][3].

Predicted ¹H NMR Spectrum of this compound

Based on the principles of substituent effects and spin-spin coupling, the following is a predicted interpretation of the ¹H NMR spectrum of this compound.

Molecular Structure and Proton Environments

Below is a diagram illustrating the structure of this compound and the labeling of its unique proton environments.

Caption: Molecular structure of this compound with proton labeling.

Spectral Data Summary

The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound in a deuterated chloroform (CDCl₃) solution are summarized in the table below. These values are based on analysis of the available spectrum and comparison with similar compounds[4][5][6].

| Proton Label | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Integration |

| H_a (H-6) | Doublet of doublets (dd) | ~7.3 | J_ab (ortho) ≈ 8.0, J_ac (meta) ≈ 1.5 | 1H |

| H_b (H-5) | Triplet (t) | ~7.1 | J_ab (ortho) ≈ J_bc (ortho) ≈ 8.0 | 1H |

| H_c (H-4) | Doublet of doublets (dd) | ~7.0 | J_bc (ortho) ≈ 8.0, J_ac (meta) ≈ 1.5 | 1H |

| OCH₃ | Singlet (s) | ~3.9 | - | 6H |

Experimental Protocol for High-Resolution ¹H NMR

This section provides a step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment

-

Sample: this compound (5-25 mg)[7]

-

Solvent: Deuterated chloroform (CDCl₃) of high isotopic purity (≥99.8%)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Tube: 5 mm, high-precision, clean, and unscratched

-

Equipment: High-field NMR spectrometer (e.g., 400 MHz or higher), micropipettes, analytical balance, vortex mixer.

Sample Preparation Workflow

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Weighing and Dissolution: Accurately weigh between 5 and 25 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% (v/v) tetramethylsilane (TMS) as an internal reference standard[7][8]. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the proton spectrum.

-

Sample Transfer and Mixing: Using a Pasteur pipette, transfer the solution to a clean, high-precision 5 mm NMR tube. Ensure the solution is free of any solid particles, as these can degrade the spectral resolution. Cap the tube and gently vortex to ensure a homogeneous solution.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. This step is essential for maintaining a stable magnetic field during the experiment. Subsequently, shim the magnetic field to optimize its homogeneity across the sample volume, which is critical for achieving sharp spectral lines and high resolution[9].

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a high-resolution spectrum, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and methoxy protons.

-

Methoxy Protons: The six protons of the two methoxy groups are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they appear as a single, sharp singlet at approximately 3.9 ppm.

-

Aromatic Protons:

-

H_b (proton at C-5): This proton is flanked by two ortho protons (H_a and H_c). Assuming the coupling constants are similar (J_ab ≈ J_bc), this signal will be split into a triplet. Due to the electron-donating methoxy groups at positions 2 and 3, this proton is expected to be relatively shielded and appear at a lower chemical shift compared to H_a.

-

H_a (proton at C-6): This proton has one ortho neighbor (H_b) and one meta neighbor (H_c). It will therefore appear as a doublet of doublets. The nitrile group at the adjacent carbon will have a deshielding effect, causing this signal to appear at the highest chemical shift among the aromatic protons.

-

H_c (proton at C-4): This proton has one ortho neighbor (H_b) and one meta neighbor (H_a), resulting in a doublet of doublets. It is ortho to one of the electron-donating methoxy groups, which will cause some shielding.

-

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The chemical shifts of the aromatic and methoxy protons, along with the characteristic splitting patterns in the aromatic region, allow for unambiguous assignment of each proton. This in-depth analysis, grounded in the fundamental principles of NMR spectroscopy, serves as a valuable resource for scientists engaged in the synthesis, characterization, and quality control of this and related compounds.

References

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Fiveable. (n.d.). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (2024, May 22). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxy-benzonitrile. Retrieved from [Link]

-

ResearchGate. (2010, January). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

-

The University of Chicago Chemistry Department. (n.d.). Protocols | NMR Facility. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

eScholarship.org. (n.d.). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. Retrieved from [Link]

-

ResearchGate. (2017, June). Substituent Effects on Chemical Shifts in the Sidechains of Aromatic Systems. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzonitrile. Retrieved from [Link]

-

ACS Publications. (1971). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxybenzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ETH Zurich Research Collection. (2021). Homonuclear Super‐Resolution NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]

-

PubMed. (2000, May). Multiple quantum and high-resolution NMR, molecular structure, and order parameters of partially oriented ortho and meta dimethyl-, dichloro-, and chloromethylbenzenes codissolved in nematic liquid crystals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 2,3-dimethoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-nitrobenzonitrile. Retrieved from [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. 2-Methoxybenzonitrile(6609-56-9) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. azom.com [azom.com]

A Comprehensive Technical Guide to the ¹³C NMR Spectrum of 2,3-Dimethoxybenzonitrile

Abstract

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and functionalized organic molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of 2,3-dimethoxybenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. We will deconstruct the spectrum by correlating foundational electronic principles with experimentally observed chemical shifts, provide a validated protocol for data acquisition, and present a complete signal assignment, thereby offering a masterclass in spectral interpretation for researchers, scientists, and drug development professionals.

The Molecular Architecture of this compound

This compound (CAS No: 5653-62-3, Molecular Formula: C₉H₉NO₂) presents a fascinating case for NMR analysis due to its unique substitution pattern.[1][2] The benzene ring is functionalized with a nitrile group (-CN) and two adjacent methoxy groups (-OCH₃).

A critical first step in predicting an NMR spectrum is to assess the molecule's symmetry. In this compound, the substitution pattern removes all planes of symmetry. Consequently, every carbon atom in the molecule is chemically unique. This leads to the fundamental prediction that the ¹³C NMR spectrum will exhibit nine distinct signals: six for the aromatic carbons, one for the nitrile carbon, and two for the methoxy carbons.

Caption: Numbering scheme for the carbon atoms of this compound.

Foundational Principles: Decoding Substituent Effects

The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. In substituted benzenes, the interplay between the inductive and resonance effects of the functional groups governs the final chemical shifts of the ring carbons.[3][4]

-

Methoxy Groups (-OCH₃): The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density to the aromatic ring (+R effect). The resonance effect is dominant, increasing the electron density (shielding) primarily at the ortho and para positions. The ipso-carbon (the one directly bonded to the oxygen) is, however, strongly deshielded due to the oxygen's electronegativity.[5]

-

Nitrile Group (-CN): The nitrile group is a potent electron-withdrawing group (EWG) through both induction and resonance (-I, -R effects). It deactivates the ring by pulling electron density away, causing a general deshielding of the aromatic carbons, particularly at the ortho and para positions. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range.[6]

In this compound, these effects are superimposed, creating a unique electronic landscape across the aromatic system that allows for the precise assignment of each carbon signal.

Spectral Deconvolution and Signal Assignment

The experimental ¹³C NMR spectrum of this compound provides nine distinct signals as predicted. The assignment of each signal is a logical process based on the electronic principles outlined above and comparison with empirical data for substituted benzenes.[7][8]

| Carbon Atom (C#) | Observed Chemical Shift (δ, ppm) | Justification for Assignment |

| C3 | 153.2 | Ipso-C to Methoxy: Strongly deshielded by the directly attached, highly electronegative oxygen atom. |

| C2 | 148.9 | Ipso-C to Methoxy: Also strongly deshielded by its attached oxygen. Its slightly upfield shift relative to C3 is influenced by the adjacent electron-withdrawing nitrile group. |

| C5 | 125.1 | Aromatic CH: This carbon is para to the C2-methoxy group and meta to the C3-methoxy and nitrile groups. The combined effects result in this median aromatic CH shift. |

| C6 | 120.0 | Aromatic CH: This carbon is ortho to the C1-nitrile group, leading to deshielding. It is also meta to the C2-methoxy group. |

| C-CN | 117.2 | Nitrile Carbon: The chemical shift falls squarely within the expected range for a nitrile carbon.[6] |

| C4 | 116.0 | Aromatic CH: This carbon is ortho to the C3-methoxy group, which causes significant shielding via the +R effect. |

| C1 | 103.8 | Ipso-C to Nitrile: This carbon is strongly shielded due to being ortho to two powerful electron-donating methoxy groups. This is a significant upfield shift from the C1 of unsubstituted benzonitrile (~112 ppm).[9][10] |

| OCH₃ (at C3) | 61.5 | Methoxy Carbon: This methoxy group experiences steric hindrance from the adjacent methoxy group, potentially forcing it slightly out of the plane of the aromatic ring. Such conformational effects are known to cause a downfield shift from the typical value.[5][11] |

| OCH₃ (at C2) | 56.1 | Methoxy Carbon: This value is typical for an aromatic methoxy group, suggesting a less sterically hindered environment compared to the C3-methoxy group.[12] |

Note: The chemical shift values are based on publicly available data and may vary slightly depending on the solvent and experimental conditions.

A Validated Protocol for ¹³C NMR Data Acquisition

Reproducibility and accuracy are the hallmarks of sound scientific practice. The following protocol describes a self-validating system for acquiring high-quality ¹³C NMR spectra.

Experimental Workflow

Caption: Standard Operating Procedure for ¹³C NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent (CDCl₃): Chloroform-d is a common, relatively non-polar solvent that provides a strong deuterium signal for locking the magnetic field.[13] Its residual solvent peak is well-defined and does not typically interfere with the signals of interest.

-

Reference (TMS): Tetramethylsilane provides a single, sharp signal from 12 equivalent protons and 4 equivalent carbons, defined as 0.0 ppm, making it the universal reference standard.[14]

-

Pulse Program (zgpg30): This is a standard inverse-gated proton decoupling sequence. The 'zg' stands for zero-go, 'pg' for power-gated, and '30' refers to the 30° pulse angle. A small pulse angle and a relaxation delay (D1) of 2 seconds are chosen to allow for adequate T1 relaxation of all carbon nuclei, which helps in obtaining more quantitative signal intensities, although this is less critical in ¹³C NMR than in ¹H NMR.[15]

-

Number of Scans (1024): Due to the low natural abundance of the ¹³C isotope (~1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio.[12]

Conclusion

The ¹³C NMR spectrum of this compound is a textbook example of how fundamental electronic principles govern the chemical shifts in a polysubstituted aromatic system. By systematically analyzing the electron-donating and electron-withdrawing properties of the methoxy and nitrile groups, respectively, we have successfully assigned all nine unique carbon signals in the molecule. This guide demonstrates that a combination of theoretical understanding and a robust, validated experimental protocol empowers researchers to confidently elucidate complex molecular structures, a critical capability in the fast-paced world of chemical and pharmaceutical development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21862, this compound. Retrieved from [Link]

-

Gakh, A. A., et al. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Magnetic Resonance in Chemistry, 50(6), 449-453. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information for "Copper-catalyzed aerobic oxidative cyanation of aldehydes with ethyl (cyano)acetate". Available at: [Link]

-

Bagno, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 661-669. Available at: [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information for "Copper(I) complexes of a pyrazole-based NNN-scorpionate ligand: synthesis, structures and catalytic activity for the synthesis of benzonitriles". Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (2015). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

ACD/Labs. (2024). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]